1-benzyl-3,6-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BENZYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolopyridine core, which is a fused heterocyclic system, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common approach is the condensation of a pyrazole derivative with a pyridine derivative under specific conditions to form the pyrazolopyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
1-BENZYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 1-BENZYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-BENZYL-N~4~-(1-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- 1-BENZYL-N~4~-(1-ETHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
- 1-BENZYL-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 1-BENZYL-N~4~-(1-ISOPROPYL-5-METHYL-1H-PYRAZOL-3-YL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H26N6O |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-benzyl-3,6-dimethyl-N-(5-methyl-1-propan-2-ylpyrazol-3-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H26N6O/c1-14(2)29-16(4)12-20(27-29)25-23(30)19-11-15(3)24-22-21(19)17(5)26-28(22)13-18-9-7-6-8-10-18/h6-12,14H,13H2,1-5H3,(H,25,27,30) |
InChI Key |
SCPWFKBGSGOBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=NN(C(=C4)C)C(C)C |
Origin of Product |
United States |
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